molecular formula C17H13N3O2 B10769583 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone CAS No. 796-42-9

2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone

Cat. No.: B10769583
CAS No.: 796-42-9
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-ODLFYWEKSA-N
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Description

AS 8351, also known as 2-Hydroxy-1-naphthylaldehyde isonicotinoylhydrazone, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B). This compound demethylates Lys4 of histone H3 and is involved in cell fate decisions. It is overexpressed in various human cancers and has shown potential in reprogramming human fetal lung fibroblasts into functional cardiomyocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

AS 8351 can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinic acid hydrazide. The reaction typically occurs in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for AS 8351 are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

AS 8351 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in coordination reactions with metal ions, forming complexes that may alter its biological activity .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a corresponding amide derivative, while coordination with a metal ion can form a stable metal complex .

Scientific Research Applications

AS 8351 has a wide range of scientific research applications:

Mechanism of Action

AS 8351 exerts its effects by inhibiting lysine demethylase 5B, which demethylates Lys4 of histone H3. This inhibition leads to the accumulation of methylated histones, affecting gene expression and cell fate decisions. The compound’s ability to modulate epigenetic marks makes it a valuable tool in studying gene regulation and cellular differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS 8351 is unique in its specific inhibition of lysine demethylase 5B, which plays a crucial role in epigenetic regulation. Its ability to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes sets it apart from other similar compounds .

Properties

CAS No.

796-42-9

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11-

InChI Key

WQSHHAVECQJKLX-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=NC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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